molecular formula C14H19N3O2 B13877930 Benzonitrile, 4-(butylpropylamino)-2-nitro- CAS No. 821776-47-0

Benzonitrile, 4-(butylpropylamino)-2-nitro-

Cat. No.: B13877930
CAS No.: 821776-47-0
M. Wt: 261.32 g/mol
InChI Key: WDNJLNXWIONUPR-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(butylpropylamino)-2-nitro- is an organic compound with a complex structure that includes a benzonitrile core, a butylpropylamino group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(butylpropylamino)-2-nitro- typically involves multiple steps. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the introduction of the butylpropylamino group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(butylpropylamino)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The butylpropylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and other nitrogen-containing compounds .

Scientific Research Applications

Benzonitrile, 4-(butylpropylamino)-2-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(butylpropylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butylpropylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-amino-: Similar structure but with an amino group instead of a nitro group.

    Benzonitrile, 4-nitro-: Lacks the butylpropylamino group.

    Benzonitrile, 4-(butylamino)-2-nitro-: Similar but with a different alkyl group.

Uniqueness

Benzonitrile, 4-(butylpropylamino)-2-nitro- is unique due to the presence of both the butylpropylamino and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

821776-47-0

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[butyl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H19N3O2/c1-3-5-9-16(8-4-2)13-7-6-12(11-15)14(10-13)17(18)19/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

WDNJLNXWIONUPR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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